[(2S,3R,4S,5R,6R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate
CAS No.: 118396-36-4
Cat. No.: VC21295373
Molecular Formula: C14H19FO9
Molecular Weight: 350.29 g/mol
* For research use only. Not for human or veterinary use.
![[(2S,3R,4S,5R,6R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate - 118396-36-4](/images/no_structure.jpg)
Specification
CAS No. | 118396-36-4 |
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Molecular Formula | C14H19FO9 |
Molecular Weight | 350.29 g/mol |
IUPAC Name | [(2S,3R,4S,5R,6R)-4,5,6-triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate |
Standard InChI | InChI=1S/C14H19FO9/c1-6(16)20-11-10(5-15)24-14(23-9(4)19)13(22-8(3)18)12(11)21-7(2)17/h10-14H,5H2,1-4H3/t10-,11+,12+,13-,14+/m1/s1 |
Standard InChI Key | NGYYXVXMDLMRLI-HTOAHKCRSA-N |
Isomeric SMILES | CC(=O)O[C@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C)CF |
SMILES | CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)CF |
Canonical SMILES | CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)CF |
Introduction
Chemical Identification and Properties
Property | Value |
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CAS Number | 118396-36-4 |
Molecular Formula | C₁₄H₁₉FO₉ |
Molecular Weight | 350.29 g/mol |
IUPAC Name | [(2S,3R,4S,5R,6R)-4,5,6-triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate |
SMILES | CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)CF |
Standard InChIKey | NGYYXVXMDLMRLI-HTOAHKCRSA-N |
Isomeric SMILES | CC(=O)O[C@H]1C@HCF |
The compound's physical properties are significantly influenced by the presence of multiple acetoxy groups, which contribute to its polarity characteristics and solubility profile. These acetoxy groups create a balance between hydrophilic and lipophilic properties that affects how the compound interacts with various solvents and biological membranes. The fluoromethyl substituent introduces unique electronic properties due to fluorine's high electronegativity, influencing the compound's reactivity profiles, hydrogen bonding capabilities, and metabolic stability.
In solution, [(2S,3R,4S,5R,6R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate demonstrates solubility in common organic solvents including chloroform, dichloromethane, and dimethyl sulfoxide (DMSO), making it amenable to various experimental protocols in organic synthesis and biological testing. The compound's solubility properties are particularly important for its potential pharmaceutical applications, as they influence formulation strategies and bioavailability considerations.
Structure and Stereochemistry
The structural architecture of [(2S,3R,4S,5R,6R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate features a six-membered oxane ring with precisely defined stereochemistry at five stereogenic centers, as explicitly indicated in the compound name. This specific three-dimensional arrangement is fundamental to the compound's biological recognition properties and chemical reactivity patterns.
The fluoromethyl group (CH₂F) at position 2 represents a distinctive structural element that significantly impacts the compound's electronic properties. Fluorine, being the most electronegative element, creates a strong dipole moment within the C-F bond, influencing the reactivity of adjacent functional groups and potentially enhancing binding interactions with biological targets through dipole-dipole interactions or hydrogen bonding. Additionally, the C-F bond's strength contributes to increased metabolic stability compared to non-fluorinated analogs, potentially extending the compound's half-life in biological systems .
The stereochemical configuration (2S,3R,4S,5R,6R) establishes a specific spatial arrangement of substituents around the oxane ring that is crucial for molecular recognition processes. This defined stereochemistry determines how the molecule presents its functional groups three-dimensionally, which directly impacts its ability to interact with the binding pockets of enzymes, receptors, or other biological macromolecules in a lock-and-key fashion. The precise configuration likely evolved from carbohydrate-based starting materials, retaining specific stereochemical features while incorporating the novel fluoromethyl functionality.
Synthesis Methods
The synthesis of [(2S,3R,4S,5R,6R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate typically involves several sophisticated synthetic steps that require precise control of reaction conditions to ensure stereochemical integrity and high yields. The synthetic approaches can vary depending on the specific requirements for yield, purity, and scale of production.
Laboratory Synthesis Routes
The laboratory synthesis of [(2S,3R,4S,5R,6R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate typically involves a multi-step process starting from appropriate carbohydrate precursors. The general synthetic pathway can be outlined as follows:
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Selection of an appropriate carbohydrate starting material with the desired stereochemical configuration
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Protection of specific hydroxyl groups to control regioselectivity in subsequent transformations
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Introduction of the fluoromethyl group at position 2, often involving nucleophilic fluorination or radical fluorination methods
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Acetylation of the remaining hydroxyl groups using acetic anhydride and a suitable catalyst such as pyridine
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Purification steps including chromatography and recrystallization to obtain the final product with high purity
The reactions are typically conducted under carefully controlled conditions, including inert atmosphere (nitrogen or argon) to prevent oxidation, anhydrous solvents to avoid unwanted hydrolysis, and precise temperature control to ensure selectivity. The stereochemical outcome of the reactions must be carefully monitored, often using techniques such as nuclear magnetic resonance (NMR) spectroscopy and polarimetry.
Table 2: Key Reaction Conditions for Synthesis of [(2S,3R,4S,5R,6R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate
Synthetic Step | Reagents | Conditions | Critical Parameters |
---|---|---|---|
Hydroxyl Protection | Protecting agents (e.g., acetyl, benzoyl) | 0-25°C, inert atmosphere | Regioselectivity, yield |
Fluoromethyl Introduction | Fluorinating agents (e.g., DAST, Selectfluor) | -78 to 25°C, anhydrous conditions | Stereoselectivity, safety |
Acetylation | Acetic anhydride, pyridine | 0-25°C, inert atmosphere | Complete conversion, minimal side reactions |
Purification | Chromatography solvents, recrystallization solvents | Varied depending on method | Purity, yield retention |
Industrial Production Methods
For larger-scale production, the synthesis of [(2S,3R,4S,5R,6R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate would require adaptation of laboratory methods to more efficient and cost-effective processes. Industrial production might employ continuous flow systems rather than batch processes, which can enhance reaction efficiency, improve heat transfer, and allow for better control of hazardous intermediates, particularly important when working with fluorinating reagents.
Industrial methods would likely focus on optimizing reaction conditions to improve yields and reduce waste generation. This might involve:
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Use of more stable and safer fluorinating reagents suitable for large-scale operations
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Development of catalytic methods to reduce reagent quantities and improve atom economy
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Implementation of more efficient purification methods such as continuous crystallization
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Recycling of solvents and reagents to minimize environmental impact and reduce costs
Biological Activity
Research into the biological activity of [(2S,3R,4S,5R,6R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate has revealed several promising areas for potential therapeutic applications. Although comprehensive studies on this specific compound are still emerging, initial findings along with research on related fluorinated derivatives provide valuable insights into its biological potential.
Antimicrobial Properties
Preliminary investigations indicate that [(2S,3R,4S,5R,6R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate exhibits antimicrobial activity against certain bacterial strains. The compound's effectiveness varies depending on the bacterial species, with some evidence suggesting activity against gram-positive bacteria. The exact mechanism underlying this antimicrobial activity remains under investigation, though it likely involves interaction with bacterial cell membranes or inhibition of essential bacterial enzymes.
Table 3: Reported Antimicrobial Activity of [(2S,3R,4S,5R,6R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate
Bacterial Strain | Activity Level | Minimum Inhibitory Concentration | Reference |
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Staphylococcus aureus | Moderate | Under investigation | |
Other Gram-positive bacteria | Variable | Under investigation | |
Gram-negative bacteria | Limited data | Requires further study | - |
The antimicrobial properties of this compound are particularly significant in the context of increasing antibiotic resistance, as novel compounds with unique structures and mechanisms of action may help address this global health challenge. Further research is needed to fully characterize the compound's antimicrobial spectrum and potency.
Applications in Research and Medicine
[(2S,3R,4S,5R,6R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate demonstrates potential applications across multiple domains in research and medicine, with its unique structural features enabling diverse functional roles.
Pharmaceutical Research Applications
In pharmaceutical research, this compound represents a valuable scaffold for drug discovery efforts targeting various therapeutic areas. Its defined stereochemistry and functionalized structure provide opportunities for structure-activity relationship studies aimed at optimizing biological activities and pharmacokinetic properties. The compound's apparent antimicrobial properties make it particularly relevant for antibiotic development research, where novel structural classes are urgently needed to address the growing challenge of antimicrobial resistance.
The acetoxy groups present in the molecule can be viewed as prodrug features that might enhance cellular penetration before intracellular hydrolysis releases more polar active metabolites. This characteristic could be leveraged in developing drugs targeting intracellular pathogens or cancer cells with altered membrane properties. Furthermore, the fluoromethyl group introduces metabolic stability that could extend the compound's half-life in biological systems, potentially allowing for less frequent dosing in therapeutic applications .
Synthetic Building Block
As a well-defined stereochemical building block, [(2S,3R,4S,5R,6R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate can serve as an intermediate in the synthesis of more complex molecules. The presence of the fluoromethyl group introduces a unique modification point that can be particularly valuable in medicinal chemistry, where fluorine incorporation is a common strategy to optimize drug candidates. The acetoxy groups can be selectively removed to expose hydroxyl functionalities for further derivatization, enabling the creation of diverse compound libraries for biological screening.
Application Area | Potential Use | Key Enabling Features |
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Antimicrobial Development | Novel antibiotic scaffold | Unique structure, antimicrobial activity |
Cancer Research | Targeted therapy development | Fluoromethyl group, specific stereochemistry |
Synthetic Chemistry | Building block for complex molecules | Defined stereochemistry, functional handles |
Biochemical Research | Enzyme mechanism studies | Metabolically stable analog of natural substrates |
Drug Delivery | Prodrug approaches | Hydrolyzable acetoxy groups |
Comparison with Similar Compounds
To contextualize the properties and potential applications of [(2S,3R,4S,5R,6R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate, a comparative analysis with structurally related compounds provides valuable insights into its unique characteristics and potential advantages .
Table 5: Comparison of [(2S,3R,4S,5R,6R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate with Related Compounds
Compound | CAS Number | Key Structural Differences | Notable Properties | Potential Applications |
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[(2S,3R,4S,5R,6R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate | 118396-36-4 | Reference compound | Defined stereochemistry, fluoromethyl group | Antimicrobial research, medicinal chemistry |
[4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate | 33557-28-7 | Lacks specific stereochemical designation | Similar chemical reactivity | Similar applications, but potentially less selective biological interactions |
18F-Fluoroacetate | - | Simpler structure, radioactive fluorine isotope | Radiotracer properties | PET imaging for cancer detection, particularly prostate tumors |
[3,4,5-Triacetyloxy-6-(2-phenylethoxy)oxan-2-yl]methyl acetate | 76870-87-6 | Contains phenylethoxy instead of fluoromethyl group | Different lipophilicity profile | Different biological targeting profile |
[3,4,6-Triacetyloxy-5-[(2-fluoroacetyl)amino]oxan-2-yl]methyl acetate | - | Contains fluoroacetyl amino group | Different hydrogen bonding capabilities | Potentially different biological selectivity |
The most significant distinctions between [(2S,3R,4S,5R,6R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate and its structural analogs lie in the specific stereochemistry and the nature of the substituents. While compounds lacking defined stereochemistry might demonstrate similar chemical reactivity, they would likely exhibit different biological activities due to altered three-dimensional presentation of functional groups to biological targets.
The fluoromethyl group represents a particularly distinctive feature compared to other substituents like phenylethoxy groups. The fluorine atom introduces unique electronic properties that influence hydrogen bonding capabilities, metabolic stability, and lipophilicity. These differences directly impact how the compounds interact with biological systems, including membrane permeability, protein binding, and enzymatic processing .
Compounds containing radioactive fluorine isotopes, such as 18F-fluoroacetate, share some structural similarities but serve fundamentally different purposes as diagnostic tools rather than therapeutic agents. These radiotracers leverage the unique properties of fluorine-containing compounds for imaging applications while maintaining relatively simple structures to ensure rapid biodistribution and clearance .
This comparative analysis underscores the importance of specific structural features in determining the biological behavior and potential applications of fluorinated carbohydrate derivatives. The unique combination of stereochemistry, acetoxy groups, and the fluoromethyl substituent in [(2S,3R,4S,5R,6R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate creates a compound with distinct properties that warrant further investigation for various applications.
Recent Developments and Future Prospects
Recent research in the field of fluorinated carbohydrate derivatives like [(2S,3R,4S,5R,6R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate has revealed promising developments and opened new avenues for investigation. While specific studies on this exact compound continue to emerge, broader trends in related fluorinated compounds provide valuable context for understanding its potential future applications .
Advances in Synthetic Methodology
Recent advancements in synthetic organic chemistry have facilitated more efficient and selective methods for introducing fluoromethyl groups into complex molecules. These developments include:
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Novel fluorinating reagents with improved safety profiles and selectivity
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Catalytic methods that enable more efficient fluorination processes
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Flow chemistry approaches that allow for better control of hazardous fluorination reactions
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Enzymatic methods for stereoselective transformations of carbohydrate derivatives
These methodological improvements could significantly enhance the accessibility of [(2S,3R,4S,5R,6R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate for research purposes, potentially reducing production costs and increasing availability for broader scientific investigation.
Emerging Antimicrobial Applications
In the context of growing antimicrobial resistance, compounds with novel structures and mechanisms of action have gained increased attention. The preliminary antimicrobial properties observed for [(2S,3R,4S,5R,6R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate make it a candidate for further development in this critical area.
Future research directions may include:
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Comprehensive screening against diverse bacterial panels, including multidrug-resistant strains
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Structure-activity relationship studies to optimize antimicrobial potency and spectrum
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Investigation of synergistic effects with established antibiotics
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Development of targeted delivery systems to enhance efficacy at infection sites
These approaches could potentially lead to new antimicrobial agents based on the [(2S,3R,4S,5R,6R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate scaffold, addressing an urgent global health need.
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